3-[(4-fluorobenzenesulfonamido)methyl]benzoic acid
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Overview
Description
3-[(4-Fluorobenzenesulfonamido)methyl]benzoic acid is an organic compound that features a benzoic acid core with a fluorobenzenesulfonamido group attached via a methyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzenesulfonamido)methyl]benzoic acid typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with methyl 3-aminobenzoate under basic conditions to form the sulfonamide intermediate. This intermediate is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzenesulfonamido)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-[(4-Fluorobenzenesulfonamido)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzenesulfonamido)methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the sulfonamido group.
3-Fluorobenzoic acid: Similar structure but lacks the sulfonamido group.
4-Methyl-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a sulfonamido group.
Uniqueness
3-[(4-Fluorobenzenesulfonamido)methyl]benzoic acid is unique due to the presence of both the sulfonamido and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
3-[[(4-fluorophenyl)sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-4-6-13(7-5-12)21(19,20)16-9-10-2-1-3-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPSBQFRAXKMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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